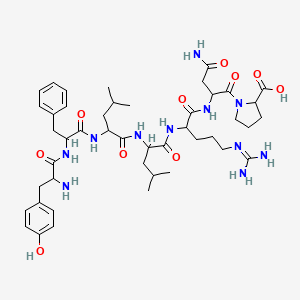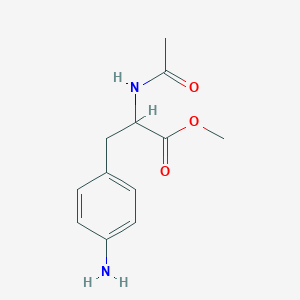
AC-P-Amino-phe-ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AC-P-Amino-phe-ome, also known as N-acetyl-L-phenylalanine methyl ester, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of an acetyl group at the N-terminus and a methyl ester group at the C-terminus. It is commonly used in peptide synthesis and serves as a model system for studying β-sheet structures in the gas phase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-P-Amino-phe-ome typically involves the protection of the amino and carboxyl groups of phenylalanine. One common method is to treat phenylalanine methyl ester with acetic anhydride in the presence of triethylamine, resulting in the formation of N-acetyl-L-phenylalanine methyl ester . This reaction is carried out under mild conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The use of protective groups and selective deprotection steps is crucial in maintaining the integrity of the compound during large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
AC-P-Amino-phe-ome undergoes various chemical reactions, including:
Oxidation: The phenylalanine moiety can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are used for acyl substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced esters.
Substitution: Formation of various acylated derivatives.
Aplicaciones Científicas De Investigación
AC-P-Amino-phe-ome has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of AC-P-Amino-phe-ome involves its interaction with specific enzymes and receptors. For example, as a substrate for pepsin, it binds to the active site of the enzyme, where the peptide bond is hydrolyzed. The presence of the acetyl and methyl ester groups influences the binding affinity and specificity of the compound . The molecular targets and pathways involved include the catalytic sites of proteases and other enzymes that recognize the phenylalanine residue .
Comparación Con Compuestos Similares
Similar Compounds
- N-acetyl-L-tyrosine methyl ester
- N-acetyl-L-tryptophan methyl ester
- N-acetyl-L-leucine methyl ester
Uniqueness
AC-P-Amino-phe-ome is unique due to its specific structural features, such as the acetyl and methyl ester groups, which influence its reactivity and interaction with enzymes. Compared to other similar compounds, it exhibits distinct properties in terms of solubility, stability, and enzymatic activity .
Propiedades
IUPAC Name |
methyl 2-acetamido-3-(4-aminophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSLMVHBZCGJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
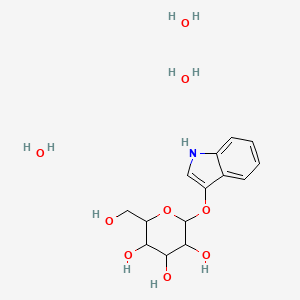

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)
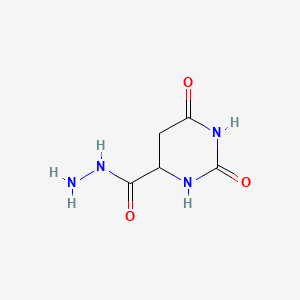
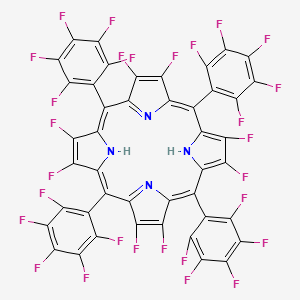
![[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate](/img/structure/B12324177.png)
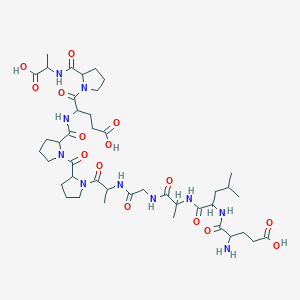


![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)

![1-[2,6-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12324205.png)

